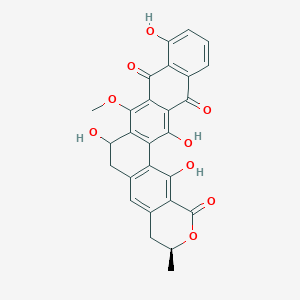
Benaphthamycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benaphthamycin B, also known as this compound, is a useful research compound. Its molecular formula is C27H20O9 and its molecular weight is 488.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How is Benaphthamycin B synthesized and characterized in experimental settings?
Q. What is the established mechanism of action of this compound in preclinical models?
Methodological Answer: Mechanistic studies should employ a combination of in vitro assays (e.g., enzyme inhibition, cellular uptake) and in vivo models (e.g., xenografts). Use dose-response curves to establish potency (IC50/EC50) and selectivity indices. Cross-validate findings with orthogonal techniques (e.g., CRISPR knockdowns, fluorescence microscopy) to confirm target engagement. Reference primary literature to contextualize results within existing frameworks, avoiding overreliance on secondary summaries .
Q. How are structural modifications of this compound evaluated for bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of functional groups followed by iterative bioactivity testing. Use high-throughput screening for initial hits, then prioritize compounds based on pharmacokinetic properties (e.g., solubility, metabolic stability). Include negative controls and replicate experiments to distinguish noise from true activity. Document synthetic yields and characterization data for all derivatives to ensure traceability .
Q. What analytical techniques are essential for quantifying this compound in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate methods per ICH guidelines, including calibration curves, recovery rates, and matrix effects. For tissue distribution studies, homogenize samples and use internal standards (e.g., isotopically labeled analogs) to normalize variability. Report limits of detection/quantification and inter-day precision .
Q. How do researchers ensure the reproducibility of this compound studies?
Methodological Answer: Adopt the PRISMA framework for systematic reviews of prior data, identifying gaps and inconsistencies . Publish full experimental details (e.g., reagent lot numbers, equipment settings) and deposit raw data in open-access repositories. Collaborate with independent labs for external validation, particularly for controversial findings .
Advanced Research Questions
Q. How can contradictions in this compound’s reported pharmacological data be resolved?
Methodological Answer: Conduct a scoping review to map discrepancies across studies, focusing on variables like cell lines, dosing regimens, and assay endpoints . Perform meta-analyses using standardized effect sizes (e.g., Hedge’s g) to quantify heterogeneity. If resources permit, replicate key experiments under controlled conditions, explicitly testing conflicting hypotheses .
Q. What frameworks guide the design of comparative studies between this compound and analogs?
Methodological Answer: Apply the PICO (Population, Intervention, Comparison, Outcome) framework to define study parameters. For example:
- Population: Specific cancer cell lines with defined genetic backgrounds.
- Intervention: this compound at IC90 concentrations.
- Comparison: Structurally related analogs or standard-of-care drugs.
- Outcome: Apoptosis rates via flow cytometry.
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the research question and align it with unmet needs .
Q. How should researchers optimize in vivo dosing protocols for this compound to minimize toxicity?
Methodological Answer: Implement pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy/toxicity endpoints. Use staggered dosing regimens in animal models and monitor biomarkers (e.g., liver enzymes, hematological parameters). Compare results to historical data from similar compounds, adjusting for species-specific metabolic differences .
Q. What statistical approaches are appropriate for analyzing high-dimensional omics data in this compound studies?
Methodological Answer: For transcriptomic or proteomic datasets, apply dimensionality reduction (PCA, t-SNE) followed by supervised learning (e.g., LASSO regression) to identify predictive biomarkers. Correct for multiple comparisons using false discovery rate (FDR) adjustments. Validate findings in independent cohorts and provide code/data for reproducibility .
Q. How can researchers integrate this compound’s mechanistic data into computational models for target prediction?
Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to prioritize putative targets based on binding affinity. Validate predictions with biophysical assays (e.g., surface plasmon resonance). For network pharmacology, build interaction maps using platforms like Cytoscape, incorporating gene expression and pathway enrichment data .
属性
分子式 |
C27H20O9 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
(7S)-3,13,19,26-tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione |
InChI |
InChI=1S/C27H20O9/c1-9-6-10-7-11-8-14(29)18-19(15(11)23(31)16(10)27(34)36-9)25(33)20-21(26(18)35-2)24(32)17-12(22(20)30)4-3-5-13(17)28/h3-5,7,9,14,28-29,31,33H,6,8H2,1-2H3/t9-,14?/m0/s1 |
InChI 键 |
HRWPMELFEHBAIH-CUVJYRNJSA-N |
手性 SMILES |
C[C@H]1CC2=CC3=C(C4=C(C(C3)O)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
规范 SMILES |
CC1CC2=CC3=C(C4=C(C(C3)O)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
同义词 |
enaphthamycin benaphthamycin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















